molecular formula C16H30N2O2 B12686923 Bicyclo(4.1.0)heptan-3-one, 4,7,7-trimethyl-, O-(2-hydroxy-3-((1-methylethyl)amino)propyl)oxime CAS No. 148022-37-1

Bicyclo(4.1.0)heptan-3-one, 4,7,7-trimethyl-, O-(2-hydroxy-3-((1-methylethyl)amino)propyl)oxime

Cat. No.: B12686923
CAS No.: 148022-37-1
M. Wt: 282.42 g/mol
InChI Key: GHSWZIUBMCEJFV-SDXDJHTJSA-N
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Description

Bicyclo(410)heptan-3-one, 4,7,7-trimethyl-, O-(2-hydroxy-3-((1-methylethyl)amino)propyl)oxime is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a bicycloheptane ring system with three methyl groups and an oxime functional group attached to a hydroxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo(410)heptan-3-one, 4,7,7-trimethyl-, O-(2-hydroxy-3-((1-methylethyl)amino)propyl)oxime typically involves multiple steps One common method starts with the preparation of the bicycloheptanone core, which can be achieved through the cyclization of suitable precursors under acidic or basic conditionsThe final step involves the attachment of the hydroxypropyl chain, which can be achieved through nucleophilic substitution reactions using appropriate alkylating agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as distillation and recrystallization. The scalability of the synthesis process is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Bicyclo(4.1.0)heptan-3-one, 4,7,7-trimethyl-, O-(2-hydroxy-3-((1-methylethyl)amino)propyl)oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Bicyclo(4.1.0)heptan-3-one, 4,7,7-trimethyl-, O-(2-hydroxy-3-((1-methylethyl)amino)propyl)oxime has several scientific research applications:

Mechanism of Action

The mechanism by which Bicyclo(4.1.0)heptan-3-one, 4,7,7-trimethyl-, O-(2-hydroxy-3-((1-methylethyl)amino)propyl)oxime exerts its effects involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. The hydroxypropyl chain can enhance the compound’s solubility and facilitate its transport across biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo(4.1.0)heptan-3-one, 4,7,7-trimethyl-: This compound shares the same bicyclic core but lacks the oxime and hydroxypropyl groups.

    Bicyclo(4.1.0)heptan-3-ol, 4,7,7-trimethyl-: Similar structure with a hydroxyl group instead of the oxime.

    Bicyclo(4.1.0)hept-3-ene, 3,7,7-trimethyl-: Contains a double bond in the bicyclic ring system.

Uniqueness

The presence of the oxime and hydroxypropyl groups in Bicyclo(4.1.0)heptan-3-one, 4,7,7-trimethyl-, O-(2-hydroxy-3-((1-methylethyl)amino)propyl)oxime distinguishes it from similar compounds. These functional groups confer unique chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

148022-37-1

Molecular Formula

C16H30N2O2

Molecular Weight

282.42 g/mol

IUPAC Name

1-(propan-2-ylamino)-3-[(Z)-(4,7,7-trimethyl-3-bicyclo[4.1.0]heptanylidene)amino]oxypropan-2-ol

InChI

InChI=1S/C16H30N2O2/c1-10(2)17-8-12(19)9-20-18-15-7-14-13(6-11(15)3)16(14,4)5/h10-14,17,19H,6-9H2,1-5H3/b18-15-

InChI Key

GHSWZIUBMCEJFV-SDXDJHTJSA-N

Isomeric SMILES

CC\1CC2C(C2(C)C)C/C1=N/OCC(CNC(C)C)O

Canonical SMILES

CC1CC2C(C2(C)C)CC1=NOCC(CNC(C)C)O

Origin of Product

United States

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